![molecular formula C18H16N2O3 B2470240 2-(1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide CAS No. 852367-93-2](/img/structure/B2470240.png)
2-(1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide
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Description
2-(1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide, also known as MIAM or MIA-1, is a synthetic compound that belongs to the class of indole-based molecules. It has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties.
Scientific Research Applications
Neuropharmacological and Psychiatric Applications
- S32212 as a Potential Antidepressant : S32212, a compound closely related to 2-(1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide, has been characterized as a combined serotonin 5-HT2C receptor inverse agonist and α2-adrenoceptor antagonist. It exhibits promising effects such as reducing immobility in forced-swim tests, suppressing marble burying and aggressive behavior, and normalizing sucrose intake in rats exposed to chronic stress, suggesting its potential as an antidepressant and anxiolytic agent (Dekeyne et al., 2012).
Chemoprotective Applications
- MMINA as a Chemoprotective Agent : The indole derivative, MMINA, has shown protective effects against cisplatin-induced organ damage. It reduces nitric oxide and malondialdehyde levels while increasing the activity of crucial antioxidants, suggesting its potential as a chemoprotective agent against the side effects of certain anticancer drugs (Razak et al., 2021).
Antimalarial and Antiallergic Applications
- Antimalarial Activity : Related indole compounds have been studied for their antimalarial activity against Plasmodium berghei in mice, demonstrating potential as antimalarial agents (Werbel et al., 1986).
- Antiallergic Potential : CI-949, an indole-based compound, has shown significant inhibition of histamine release and synthesis of leukotrienes and thromboxane from antigen-challenged lung fragments, indicating its potential as an antiallergic compound (Adolphson et al., 1990).
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-7-8-16(23-2)15(9-11)20-18(22)17(21)13-10-19-14-6-4-3-5-12(13)14/h3-10,19H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFCSOCNGBGYOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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